Cas no 90350-25-7 (2-Bromo-1-chloro-4-isopropylbenzene)
2-Bromo-1-chloro-4-isopropylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-chloro-4-isopropylbenzene
- 3-Bromo-4-chloroisopropylbenzene
- 2-Bromo-1-chloro-4-(1-methylethyl)benzene (ACI)
- Cumene, 3-bromo-4-chloro- (7CI)
- 2-Bromo-1-chloro-4-(propan-2-yl)benzene
- 2-Bromo-1-chloro-4-propan-2-ylbenzene
- CS-0154290
- 3-Bromo-4-chloro isopropyl benzene
- D95127
- NSVFYXVTWMTRCY-UHFFFAOYSA-N
- MFCD11845950
- DA-01292
- FS-5643
- SCHEMBL1506620
- AKOS022181339
- 2-bromo-1-chloro-4-isopropyl-benzene
- 90350-25-7
-
- MDL: MFCD11845950
- Inchi: 1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
- InChI Key: NSVFYXVTWMTRCY-UHFFFAOYSA-N
- SMILES: ClC1C(Br)=CC(C(C)C)=CC=1
Computed Properties
- Exact Mass: 231.965
- Monoisotopic Mass: 231.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.4
2-Bromo-1-chloro-4-isopropylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037568-1g |
3-Bromo-4-chloroisopropylbenzene |
90350-25-7 | 95+% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 037568-25g |
3-Bromo-4-chloroisopropylbenzene |
90350-25-7 | 95+% | 25g |
£1707.00 | 2022-03-01 | |
| Alichem | A019089884-5g |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 95% | 5g |
$526.44 | 2023-08-31 | |
| TRC | B802645-50mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B802645-100mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B802645-500mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 500mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS773-50mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 95+% | 50mg |
141.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS773-1g |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 95+% | 1g |
1152.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS773-200mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 95+% | 200mg |
329.0CNY | 2021-07-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224930-100mg |
2-Bromo-1-chloro-4-isopropylbenzene |
90350-25-7 | 95% | 100mg |
¥116.00 | 2024-04-26 |
2-Bromo-1-chloro-4-isopropylbenzene Suppliers
2-Bromo-1-chloro-4-isopropylbenzene Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-Bromo-1-chloro-4-isopropylbenzene
Introduction to 2-Bromo-1-chloro-4-isopropylbenzene (CAS No. 90350-25-7) and Its Emerging Applications in Chemical Biology
2-Bromo-1-chloro-4-isopropylbenzene, identified by the chemical abstracts service number 90350-25-7, is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound, featuring a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 1-position, and an isopropyl group at the 4-position, serves as a valuable intermediate in the synthesis of various biologically active molecules. The strategic placement of these substituents imparts unique electronic and steric properties, making it a promising candidate for further functionalization and derivatization.
The structural motif of 2-Bromo-1-chloro-4-isopropylbenzene allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed functionalizations. These reactions are pivotal in constructing complex molecular architectures that mimic natural products or designed pharmacophores. In recent years, the compound has been increasingly utilized in the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory drugs. The bromine and chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing carbon-carbon and carbon-nitrogen bonds, respectively.
One of the most compelling aspects of 2-Bromo-1-chloro-4-isopropylbenzene is its role in synthesizing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have leveraged this compound to develop kinase inhibitors, which are critical in treating cancers by disrupting aberrant signaling pathways. The isopropyl group at the 4-position introduces steric hindrance, which can be exploited to optimize binding affinity to protein targets. Additionally, the presence of both bromine and chlorine atoms allows for sequential functionalization, enabling the construction of multifunctional probes for biochemical studies.
Recent advancements in drug discovery have highlighted the utility of 2-Bromo-1-chloro-4-isopropylbenzene in fragment-based drug design. By employing this scaffold as a starting point, medicinal chemists can rapidly generate libraries of compounds with varying substituents to assess binding interactions with biological targets. This approach has been particularly effective in identifying lead compounds for further optimization. Moreover, the compound's stability under various reaction conditions makes it an ideal candidate for high-throughput screening assays, accelerating the drug discovery process.
The synthesis of 2-Bromo-1-chloro-4-isopropylbenzene itself is an area of active research. Modern synthetic methodologies have refined traditional approaches, leading to more efficient and sustainable routes. For example, recent studies have demonstrated the use of catalytic methods to achieve selective halogenation of aromatic precursors, minimizing waste and improving yields. These innovations align with broader efforts in green chemistry to develop processes that are environmentally benign.
In addition to its pharmaceutical applications, 2-Bromo-1-chloro-4-isopropylbenzene has found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable building block for organic electronics and conductive polymers. Researchers have explored its incorporation into materials that exhibit unique optical or electronic properties, paving the way for advancements in flexible electronics and photovoltaic devices.
The future prospects of 2-Bromo-1-chloro-4-isopropylbenzene are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. As our understanding of biological pathways continues to grow, so does the demand for sophisticated molecular tools like this compound. By harnessing its structural features and reactivity patterns, scientists are poised to uncover new therapeutic strategies and innovative materials that could transform multiple industries.
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